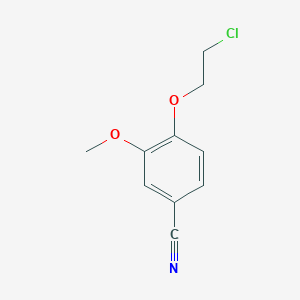

4-(2-Chloroethoxy)-3-methoxybenzonitrile

Descripción

4-(2-Chloroethoxy)-3-methoxybenzonitrile is a substituted benzonitrile derivative characterized by a nitrile group (-CN) at the para position, a methoxy group (-OCH₃) at the meta position, and a 2-chloroethoxy (-OCH₂CH₂Cl) substituent at the ortho position relative to the nitrile group. This compound is listed as discontinued in commercial catalogs, limiting its availability for current research applications .

Substituted benzonitriles are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to act as hydrogen bond acceptors.

Propiedades

IUPAC Name |

4-(2-chloroethoxy)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNCKOFXAYAKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethoxy)-3-methoxybenzonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the chloroethoxy linkage. The general reaction scheme is as follows:

4-Hydroxy-3-methoxybenzonitrile+2-ChloroethanolK2CO3,Reflux4-(2-Chloroethoxy)-3-methoxybenzonitrile

Industrial Production Methods

In an industrial setting, the production of 4-(2-Chloroethoxy)-3-methoxybenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Chloroethoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Formation of ethers or other substituted derivatives.

Oxidation: Formation of 4-(2-chloroethoxy)-3-methoxybenzaldehyde or 4-(2-chloroethoxy)-3-methoxybenzoic acid.

Reduction: Formation of 4-(2-chloroethoxy)-3-methoxybenzylamine.

Aplicaciones Científicas De Investigación

4-(2-Chloroethoxy)-3-methoxybenzonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(2-Chloroethoxy)-3-methoxybenzonitrile depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity. The chloroethoxy and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-(2-Chloroethoxy)-3-methoxybenzonitrile, highlighting structural variations and their implications:

Key Research Findings

Reactivity and Functional Group Influence

- Chloroethoxy vs. Ethoxy : The chloroethoxy group in 4-(2-Chloroethoxy)-3-methoxybenzonitrile enhances electrophilicity compared to ethoxy analogs (e.g., 3-Ethoxy-4-methoxybenzonitrile), facilitating nucleophilic substitutions (e.g., with amines or thiols) .

- Amino Substitutions: Compounds like 4-(4-Amino-2-fluorophenoxy)-3-methoxybenzonitrile exhibit improved binding to biological targets (e.g., enzymes) due to hydrogen-bonding capabilities of -NH₂ and -F groups .

Solubility and Bioavailability

- The hydrochloride salt of 4-((2-(Methylamino)ethoxy)methyl)benzonitrile demonstrates enhanced aqueous solubility compared to neutral benzonitriles, critical for pharmacokinetic optimization in drug development .

Actividad Biológica

4-(2-Chloroethoxy)-3-methoxybenzonitrile, with the CAS number 1094313-50-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Functional Groups:

- Chloroethoxy Group: Contributes to nucleophilic substitution reactions.

- Methoxy Group: Can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4-(2-Chloroethoxy)-3-methoxybenzonitrile exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that compounds with similar structures can exhibit significant antimicrobial properties. For instance, a related study indicated that benzonitrile derivatives demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting strong antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-(2-Chloroethoxy)-3-methoxybenzonitrile | E. coli | 50 |

| 4-(2-Chloroethoxy)-3-methoxybenzonitrile | S. aureus | 40 |

This table illustrates the potential of 4-(2-Chloroethoxy)-3-methoxybenzonitrile against common pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Case Study:

A study involving the application of this compound on HeLa cells reported an IC50 value of approximately 30 µM, indicating moderate cytotoxicity against these cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

The biological activity of 4-(2-Chloroethoxy)-3-methoxybenzonitrile may be attributed to its ability to interact with specific biological targets. The chloroethoxy group allows for nucleophilic attack on various biomolecules, while the methoxy group can enhance lipophilicity, aiding in cellular uptake.

- Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites within target proteins.

- Receptor Interaction: It could also modulate receptor activity, influencing signaling pathways involved in cell growth and apoptosis.

Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antiproliferative Effects: Research highlighted that derivatives of benzonitriles, including 4-(2-Chloroethoxy)-3-methoxybenzonitrile, showed promising results in inhibiting tumor growth in animal models.

- Toxicity Assessment: Toxicological evaluations indicate low cytotoxicity across various mammalian cell lines, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.